tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
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Overview
Description
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, a cyclohexyl ring, and a cyclopropyl group
Preparation Methods
The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by coupling with cyclohexyl and cyclopropyl derivatives under specific reaction conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carbamate groups. Common reagents used in these reactions include phosphoric acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents
Scientific Research Applications
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing biochemical reactions and pathways. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-aminophenyl)carbamate: Known for its polymorphic forms and applications in anti-tubercular compounds.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Used in various synthetic applications and known for its unique reactivity.
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis and known for its versatility.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H31N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21) |
InChI Key |
RHLFUOVDQAIGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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